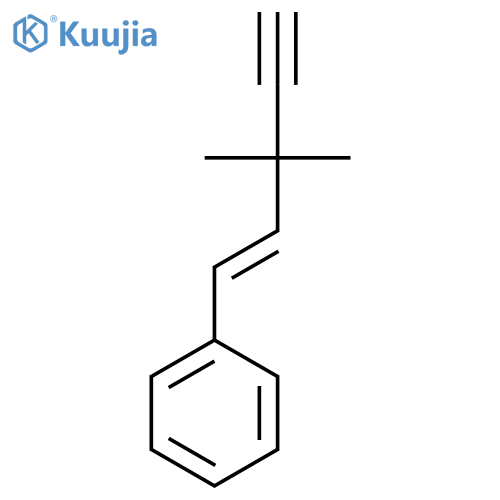Cas no 2229653-79-4 ((3,3-dimethylpent-1-en-4-yn-1-yl)benzene)

2229653-79-4 structure
商品名:(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene 化学的及び物理的性質
名前と識別子
-
- (3,3-dimethylpent-1-en-4-yn-1-yl)benzene
- EN300-1860273
- 2229653-79-4
-
- インチ: 1S/C13H14/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-11H,2-3H3/b11-10+
- InChIKey: GJYUMYKFNBTCIA-ZHACJKMWSA-N
- ほほえんだ: C(C#C)(C)(C)/C=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 170.109550447g/mol
- どういたいしつりょう: 170.109550447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0Ų
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860273-0.05g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 0.05g |
$1212.0 | 2023-09-18 | ||
| Enamine | EN300-1860273-10.0g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1860273-0.1g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 0.1g |
$1269.0 | 2023-09-18 | ||
| Enamine | EN300-1860273-2.5g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 2.5g |
$2828.0 | 2023-09-18 | ||
| Enamine | EN300-1860273-1g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 1g |
$1442.0 | 2023-09-18 | ||
| Enamine | EN300-1860273-5g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 5g |
$4184.0 | 2023-09-18 | ||
| Enamine | EN300-1860273-5.0g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1860273-1.0g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1860273-0.5g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 0.5g |
$1385.0 | 2023-09-18 | ||
| Enamine | EN300-1860273-10g |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene |
2229653-79-4 | 10g |
$6205.0 | 2023-09-18 |
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2229653-79-4 ((3,3-dimethylpent-1-en-4-yn-1-yl)benzene) 関連製品
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
